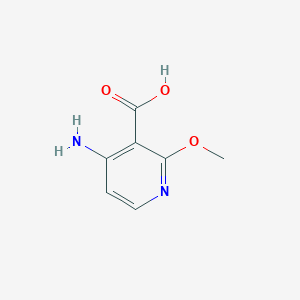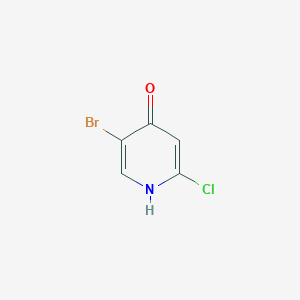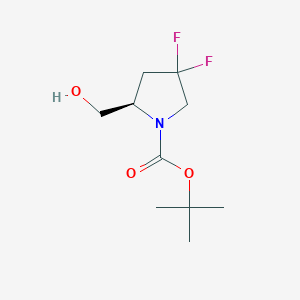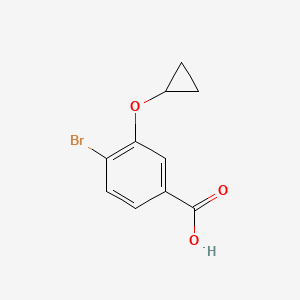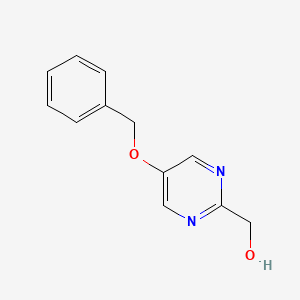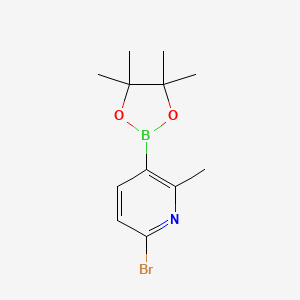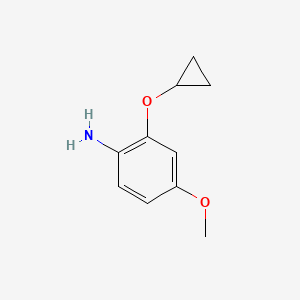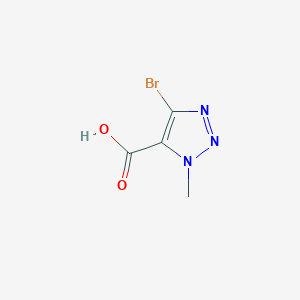
4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
Overview
Description
4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their stability and unique chemical properties, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science
Mechanism of Action
Mode of Action
Triazole derivatives are generally known to interact with their targets through various mechanisms, including acting as ligands for transition metals to create coordination complexes .
Biochemical Pathways
Triazole derivatives have been reported to participate in a variety of biochemical reactions, including the acceptance and transfer of acyl groups in synthetic reactions .
Result of Action
More research is needed to elucidate the specific effects of this compound at the molecular and cellular levels .
Action Environment
Like other chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, often acting as an inhibitor or modulator. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is typically characterized by the binding of the compound to the active site of the enzyme, leading to a decrease in enzyme activity .
Cellular Effects
The effects of 1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzymes, inhibiting their activity and leading to downstream effects on cellular processes. It may also interact with receptors on the cell surface, modulating signal transduction pathways and altering gene expression. These molecular interactions are critical for understanding the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can become toxic, leading to adverse effects such as cellular damage and disruption of normal physiological processes. These dosage-dependent effects are crucial for determining the therapeutic potential and safety of the compound .
Metabolic Pathways
1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, influencing metabolic flux and metabolite levels. The compound’s impact on these pathways can lead to significant changes in cellular metabolism, highlighting its potential as a modulator of metabolic activity .
Transport and Distribution
The transport and distribution of 1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its overall activity and function. Understanding these transport mechanisms is essential for elucidating the compound’s role in cellular processes .
Subcellular Localization
1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- is localized to specific subcellular compartments, where it exerts its effects. This localization is often directed by targeting signals or post-translational modifications that guide the compound to particular organelles. The subcellular distribution of the compound is critical for its activity, as it determines the specific cellular processes that are affected .
Preparation Methods
The synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid can be achieved through several synthetic routesThis reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to yield the desired triazole derivative .
Industrial production methods often involve the use of continuous flow reactors, which allow for the efficient and scalable synthesis of triazole compounds. These reactors utilize heterogeneous catalysts, such as copper-on-charcoal, to facilitate the cycloaddition reaction and produce high yields of the target compound .
Chemical Reactions Analysis
4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states and functional groups.
Cycloaddition Reactions: The compound can participate in further cycloaddition reactions with other azides or alkynes to form more complex triazole structures.
Common reagents used in these reactions include copper(I) iodide, dimethyl sulfoxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid has numerous applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, including antiviral, antifungal, and anticancer drugs.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its stability and functional versatility.
Comparison with Similar Compounds
4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid can be compared with other triazole derivatives, such as:
1H-1,2,3-Triazole-4-carboxylic acid: Lacks the bromine and methyl groups, resulting in different reactivity and applications.
1H-1,2,4-Triazole-3-carboxylic acid: Contains a different arrangement of nitrogen atoms in the ring, leading to distinct chemical properties and uses.
The presence of the bromine and methyl groups in this compound makes it unique and enhances its potential for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-bromo-3-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-8-2(4(9)10)3(5)6-7-8/h1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJJUEPHZZMYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391631-21-2 | |
| Record name | 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


